4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione
Description
4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, along with a unique tricyclic structure containing oxygen and nitrogen atoms.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)8-2-1-3-9(6-8)20-13(21)11-10-7-23-5-4-19(10)24-12(11)14(20)22/h1-3,6,10-12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBXMUGKYKVTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1OC3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[640This can be achieved through radical trifluoromethylation, a process that has seen significant advancements in recent years . The subsequent steps involve the formation of the tricyclic structure, which requires precise control of reaction conditions to ensure the correct assembly of the oxygen and nitrogen atoms within the ring system.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings, with a focus on optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions must be carefully controlled to achieve the desired transformations without compromising the integrity of the tricyclic structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the phenyl ring .
Scientific Research Applications
4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the tricyclic structure may facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and tricyclic structures containing oxygen and nitrogen atoms. Examples include:
- 4-(trifluoromethyl)phenol
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
Uniqueness
What sets 4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione apart is its combination of a trifluoromethyl group with a complex tricyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
